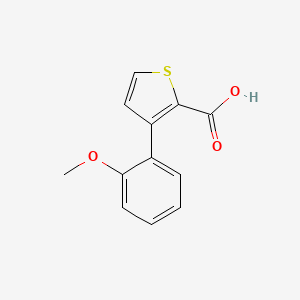

3-(2-Methoxyphenyl)thiophene-2-carboxylic acid

Descripción general

Descripción

“3-(2-Methoxyphenyl)thiophene-2-carboxylic acid” is a chemical compound with the molecular weight of 235.28 . It is a white to off-white solid .

Synthesis Analysis

The synthesis of thiophene derivatives, including “3-(2-Methoxyphenyl)thiophene-2-carboxylic acid”, has been a topic of interest in recent literature . Various strategies have been employed, including heterocyclization of different substrates .Molecular Structure Analysis

The molecular structure of “3-(2-Methoxyphenyl)thiophene-2-carboxylic acid” can be represented by the formula C12H10O3S .Chemical Reactions Analysis

Thiophene derivatives have been used in a variety of chemical reactions. For example, thiophene-2-carboxylic acid has been widely studied as a substrate in coupling reactions and olefinations .Physical And Chemical Properties Analysis

“3-(2-Methoxyphenyl)thiophene-2-carboxylic acid” is a white to off-white solid . It has a molecular weight of 235.28 . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Organic Semiconductor Development

3-(2-Methoxyphenyl)thiophene-2-carboxylic acid: is instrumental in the development of organic semiconductors. Its thiophene core is a key component in the synthesis of materials that exhibit semiconducting properties, which are essential for organic field-effect transistors (OFETs). These materials are used in various electronic devices due to their flexibility and potential for low-cost production .

OLED Fabrication

The compound plays a significant role in the fabrication of organic light-emitting diodes (OLEDs). The thiophene derivatives are known for their electroluminescent properties, making them suitable for use in display and lighting technologies. OLEDs benefit from these materials as they offer improved brightness, color quality, and power efficiency .

Anticancer Agent Synthesis

Thiophene derivatives, including 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid , have been explored for their potential as anticancer agents. The structural motif of thiophene is present in several pharmacologically active molecules that exhibit anticancer activity, providing a pathway for the development of new therapeutic agents .

Anti-inflammatory Medication

This compound is also found in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). The thiophene moiety is a common structure in many NSAIDs, which are widely used to reduce inflammation and alleviate pain .

Antimicrobial Applications

Research has shown that thiophene derivatives can exhibit antimicrobial properties3-(2-Methoxyphenyl)thiophene-2-carboxylic acid may be used to develop new antimicrobial agents that can be effective against resistant strains of bacteria .

Corrosion Inhibition

In the field of industrial chemistry, 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid is utilized as a corrosion inhibitor. Its application in material science helps in protecting metals and alloys from corrosive processes, which is crucial in extending the life of industrial machinery and infrastructure .

D-Amino Acid Inhibitor Development

The compound is used as a leading compound for the development of clinically useful D-amino acid inhibitors. These inhibitors have significant therapeutic importance, particularly in the treatment of neurological disorders and diseases .

Synthesis of Organic Photovoltaics

Lastly, 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid is involved in the synthesis of organic photovoltaic materials. These materials are used to create flexible, lightweight solar cells that can be integrated into a variety of surfaces, contributing to the advancement of renewable energy technologies .

Safety and Hazards

The safety information for “3-(2-Methoxyphenyl)thiophene-2-carboxylic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Direcciones Futuras

Thiophene derivatives, including “3-(2-Methoxyphenyl)thiophene-2-carboxylic acid”, have been the focus of many recent studies due to their potential biological activities . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research will likely continue to explore the synthesis and applications of these compounds.

Mecanismo De Acción

Mode of Action

It is known that thiophene derivatives can interact with various biological targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Thiophene derivatives are known to be involved in a wide range of biological activities, but the specific pathways affected by this compound are yet to be determined .

Pharmacokinetics

The presence of the methoxy group and carboxylic acid moiety may influence its absorption and distribution characteristics .

Propiedades

IUPAC Name |

3-(2-methoxyphenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3S/c1-15-10-5-3-2-4-8(10)9-6-7-16-11(9)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWDBOONGOMYNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=C(SC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655541 | |

| Record name | 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methoxyphenyl)thiophene-2-carboxylic acid | |

CAS RN |

666841-74-3 | |

| Record name | 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3R)-3-methyl-2-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]formamido}pentanoic acid](/img/structure/B1390856.png)

![(2S,3S)-diethyl 6-((tert-butyldimethylsilyl)oxy)-4'-fluoro-1,2,3,4-tetrahydro-[1,1'-biphenyl]-2,3-dicarboxylate](/img/structure/B1390864.png)

![1-{[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B1390867.png)